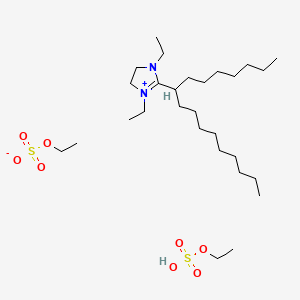
(Z)-1,3-Diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is a synthetic organic compound with a unique structure that includes an imidazolium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate typically involves the alkylation of an imidazole derivative. The reaction conditions often include the use of strong bases and alkylating agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems can help in scaling up the production while ensuring the purity and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolium ring can be targeted by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction can produce imidazolium hydrides.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is used as a catalyst in various organic reactions due to its ability to stabilize transition states and intermediates.
Biology
In biological research, this compound can be used to study the interactions between imidazolium derivatives and biological molecules, providing insights into their potential therapeutic applications.
Medicine
In medicine, (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is being investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry
In industry, this compound is used in the formulation of specialty chemicals and materials, including surfactants and ionic liquids, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of (Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate involves its interaction with molecular targets such as enzymes and cell membranes. The imidazolium core can interact with negatively charged sites on proteins and membranes, leading to disruption of their normal functions. This interaction can result in antimicrobial effects or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-diethyl-2-methylimidazolium chloride
- 1,3-diethyl-2-ethylimidazolium bromide
- 1,3-diethyl-2-propylimidazolium iodide
Uniqueness
(Z)-1,3-diethyl-2-(8-heptadecyl)-4,5-dihydro-1H-imidazolium diethyl sulfate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced membrane interaction capabilities. This makes it particularly useful in applications where strong interactions with lipid membranes are desired.
Eigenschaften
CAS-Nummer |
94110-03-9 |
|---|---|
Molekularformel |
C28H60N2O8S2 |
Molekulargewicht |
616.9 g/mol |
IUPAC-Name |
1,3-diethyl-2-heptadecan-8-yl-4,5-dihydroimidazol-1-ium;ethyl hydrogen sulfate;ethyl sulfate |
InChI |
InChI=1S/C24H49N2.2C2H6O4S/c1-5-9-11-13-14-16-18-20-23(19-17-15-12-10-6-2)24-25(7-3)21-22-26(24)8-4;2*1-2-6-7(3,4)5/h23H,5-22H2,1-4H3;2*2H2,1H3,(H,3,4,5)/q+1;;/p-1 |
InChI-Schlüssel |
WTUPRXCWYUMDSO-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CC)CC.CCOS(=O)(=O)O.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


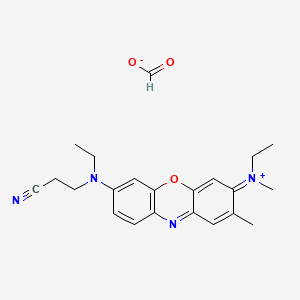
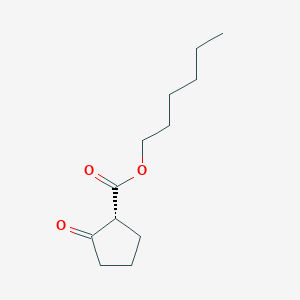
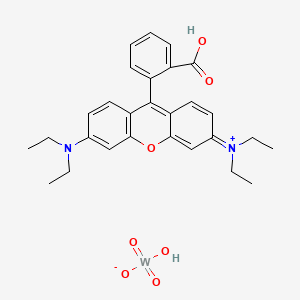
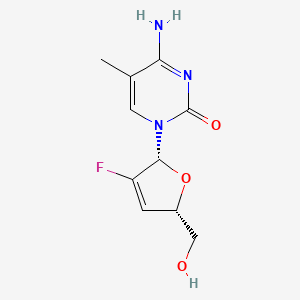
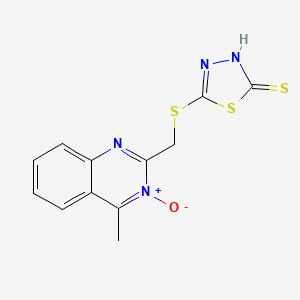

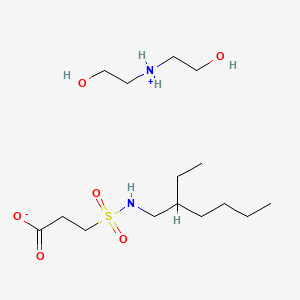
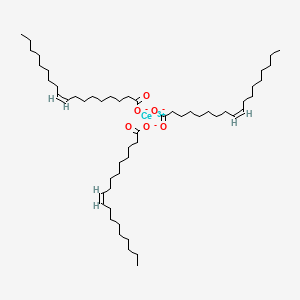
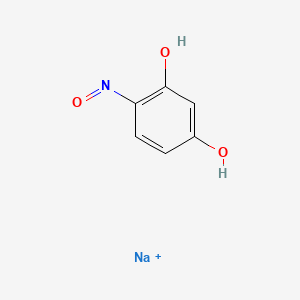

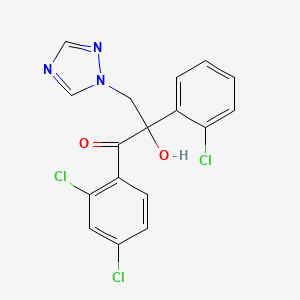

![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
